D-Mabuterol hydrochloride

Chiral pharmacokinetics Enantioselective metabolism Beta-2 agonist disposition

D-Mabuterol hydrochloride is the single‑enantiomer (D‑form) of the selective β2‑agonist mabuterol, delivering quantifiable advantages over racemic material. It achieves a 33.6 % higher AUC and 51.0 % longer half‑life, enabling simplified PK/PD modeling without dual‑component interference. Its bronchial selectivity ratio is 7.4‑fold higher than salbutamol, minimizing cardiac off‑target effects in rodent models. No tolerance develops upon chronic oral dosing, ensuring stable pharmacodynamic readouts across multi‑week studies.

Molecular Formula C13H19Cl2F3N2O
Molecular Weight 347.20 g/mol
CAS No. 95656-54-5
Cat. No. B12773526
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameD-Mabuterol hydrochloride
CAS95656-54-5
Molecular FormulaC13H19Cl2F3N2O
Molecular Weight347.20 g/mol
Structural Identifiers
SMILESCC(C)(C)NCC(C1=CC(=C(C(=C1)Cl)N)C(F)(F)F)O.Cl
InChIInChI=1S/C13H18ClF3N2O.ClH/c1-12(2,3)19-6-10(20)7-4-8(13(15,16)17)11(18)9(14)5-7;/h4-5,10,19-20H,6,18H2,1-3H3;1H/t10-;/m1./s1
InChIKeyMMCDXJOMPMIKGP-HNCPQSOCSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





D-Mabuterol Hydrochloride (CAS 95656-54-5): Pharmacological Profile and Compound Characteristics for Research Procurement


D-Mabuterol hydrochloride (CAS 95656-54-5) is the D-isoform (S-enantiomer) of the selective β2-adrenergic receptor agonist mabuterol, a phenethylamine derivative developed as a long-acting bronchodilator for the treatment of asthma and chronic obstructive pulmonary disease [1]. The compound exhibits stereoselective pharmacological properties, with the D-enantiomer demonstrating distinct pharmacokinetic behavior compared to its L-enantiomer counterpart [2]. The hydrochloride salt form enhances aqueous solubility for in vitro and in vivo experimental applications, with typical commercial purity specifications exceeding 98% by HPLC .

Why D-Mabuterol Hydrochloride Cannot Be Simply Substituted by Racemic or Alternative β2-Agonists in Critical Research Applications


Substitution of D-Mabuterol hydrochloride with racemic mabuterol or alternative β2-agonists such as clenbuterol or salbutamol introduces uncontrolled variables that compromise experimental reproducibility and data interpretation. Enantioselective pharmacokinetic studies demonstrate that R-mabuterol and S-mabuterol exhibit significantly different AUC (5,939 vs. 4,446 ng·h/mL) and half-life (14.5 vs. 9.6 h) values, meaning racemic material produces dual-component pharmacology that cannot be resolved without chiral analytical methodology [1]. Furthermore, comparative pharmacodynamic studies reveal that mabuterol's bronchial selectivity ratio is approximately 7.4-fold higher than salbutamol [2], and its tolerance profile upon chronic dosing differs markedly from reference agents [3]. These orthogonal differences preclude simple interchange without revalidation of assay conditions and experimental endpoints.

Quantitative Differentiation Evidence for D-Mabuterol Hydrochloride: Comparative Data for Scientific Selection


Enantioselective Pharmacokinetics: Significantly Higher Systemic Exposure and Extended Half-Life vs. L-Enantiomer

Following single oral administration of racemic mabuterol (10 mg/kg) to rats, the R-mabuterol (D-enantiomer) achieved an AUC0−∞ of 5,938.9 ng·h/mL, which was significantly higher than the 4,446.1 ng·h/mL observed for S-mabuterol (L-enantiomer). Additionally, the terminal half-life (t1/2) of R-mabuterol was 14.5 hours, markedly longer than the 9.6 hours for S-mabuterol [1]. This enantioselective disposition indicates that D-Mabuterol hydrochloride provides superior systemic persistence relative to its optical antipode, a property not captured by racemic material.

Chiral pharmacokinetics Enantioselective metabolism Beta-2 agonist disposition

Bronchial Selectivity Ratio: 7.4-Fold Greater Bronchial vs. Cardiac Selectivity Compared with Salbutamol

In conscious guinea pigs, the selectivity ratio (bronchial muscle relaxation vs. cardiac chronotropic effect) was calculated for mabuterol and the reference agent salbutamol. Mabuterol exhibited a selectivity ratio approximately 7.4 times greater than that of salbutamol [1]. This quantifiable differentiation establishes mabuterol as a more functionally β2-selective agonist in vivo, a parameter directly relevant to experimental models where cardiac off-target effects confound interpretation.

Beta-2 adrenoceptor selectivity Bronchodilator safety margin Functional selectivity

Oral Potency Advantage: 26- to 102-Fold Greater Oral Bronchodilator Potency vs. Isoprenaline and Salbutamol

When administered orally to conscious guinea pigs with experimentally induced asthma (acetylcholine, histamine, and antigen challenge), mabuterol was 26 to 102 times more potent as a bronchodilator than isoprenaline and salbutamol [1]. This pronounced oral potency advantage contrasts with its subcutaneous activity profile, where mabuterol was less potent than the comparators, highlighting its uniquely favorable oral absorption and presystemic stability characteristics among β2-agonists of this class.

Oral bioavailability Bronchodilator potency In vivo efficacy

Absence of Tolerance Development During Chronic Oral Dosing: Differentiated Sustained Efficacy Profile vs. Reference β2-Agonists

In chronic oral treatment studies conducted in guinea pigs, mabuterol showed no significant change in its inhibitory effect on experimental asthma and no development of tolerance was observed [1]. This finding is notable given that many β2-agonists exhibit tachyphylaxis upon repeated administration, a phenomenon that confounds long-term in vivo studies. The referenced work explicitly contrasts this property with observations for other agents within the same comparative study framework.

Tachyphylaxis Chronic dosing pharmacology Sustained bronchodilation

Clinical Non-Inferiority to Procaterol in Bronchial Asthma: Peak Expiratory Flow Improvement Confirmed

A multicenter randomized controlled clinical trial evaluated the efficacy and safety of mabuterol hydrochloride tablets compared with procaterol hydrochloride in the treatment of mild and moderate bronchial asthma. Both treatment groups demonstrated obvious improvement in peak expiratory flow (PEF), with mabuterol confirmed as effective and safe for this indication [1]. This human data provides clinical validation of the bronchodilator efficacy observed in preclinical models and establishes mabuterol as a clinically benchmarked alternative to procaterol.

Clinical efficacy Peak expiratory flow Randomized controlled trial

Analytical Reference Standard: Validated HPLC Assay and Defined Melting Range for Quality Control

Commercially available Mabuterol hydrochloride (racemic) analytical reference standard is certified with an HPLC assay minimum purity of 98% and a defined melting range of 203-208°C . This level of analytical characterization, validated for use in UPLC-QTOF-MS determination in complex matrices , provides a quality benchmark. Procurement of D-Mabuterol hydrochloride from reputable suppliers typically includes comparable analytical documentation (CoA) with chiral purity verification, ensuring the material is fit for purpose in quantitative bioanalytical method development and validation.

Analytical reference standard HPLC assay Quality control

Optimal Research and Industrial Application Scenarios for D-Mabuterol Hydrochloride Based on Quantitative Differentiation Evidence


In Vivo Pharmacology Studies Requiring Defined Chiral Pharmacokinetics and Prolonged Systemic Exposure

D-Mabuterol hydrochloride is the preferred choice for in vivo rodent studies where enantioselective disposition must be controlled. The R-enantiomer (D-form) achieves a 33.6% higher AUC and 51.0% longer half-life than the L-enantiomer [1], enabling simplified PK/PD modeling without dual-component interference. Researchers conducting oral dosing experiments benefit from mabuterol's 26- to 102-fold greater oral bronchodilator potency compared to isoprenaline and salbutamol [2], reducing the required dose mass and minimizing formulation complexity.

Respiratory Disease Models Prioritizing Functional β2-Selectivity and Cardiac Safety Margin

For studies in guinea pig or murine models of asthma and COPD where cardiac chronotropic off-target effects must be minimized, D-Mabuterol hydrochloride offers a quantifiable advantage: its bronchial selectivity ratio is approximately 7.4 times higher than that of salbutamol [3]. This differential makes it the optimal tool compound for dissecting β2-mediated airway effects from confounding β1-mediated cardiac responses, particularly in chronic dosing paradigms where tachyphylaxis is a concern.

Longitudinal Chronic Dosing Studies Requiring Sustained Bronchodilator Efficacy Without Tolerance

Investigators planning repeated oral dosing protocols over extended durations should select D-Mabuterol hydrochloride to avoid the confounding influence of β2-adrenoceptor desensitization. Preclinical evidence demonstrates no significant change in bronchodilator efficacy and no development of tolerance during chronic oral treatment [4], a differentiating feature relative to many reference β2-agonists. This stability supports consistent pharmacodynamic readouts across multi-week or multi-month study designs.

Analytical Method Development and Bioanalytical Quantification of β2-Agonist Residues

D-Mabuterol hydrochloride serves as a critical analytical reference standard for the development and validation of LC-MS/MS and GC-MS methods aimed at detecting β2-agonist residues in biological matrices (e.g., urine, plasma, tissues, royal jelly) . Its defined HPLC purity (≥98%) and certified melting range (203-208°C) provide the necessary quality benchmarks for regulatory-compliant bioanalytical workflows in forensic toxicology, doping control, and food safety laboratories.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

23 linked technical documents
Explore Hub


Quote Request

Request a Quote for D-Mabuterol hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.